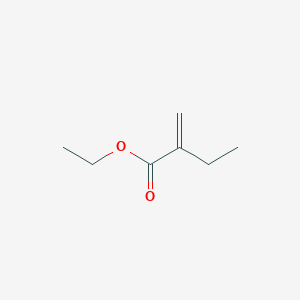

Ethyl 2-ethylacrylate

Übersicht

Beschreibung

Ethyl 2-ethylacrylate is a colorless liquid . It can be polymerized with each other and copolymerized with other monomers to produce polymers having the optimal properties for your application .

Synthesis Analysis

Ethyl acrylate, which is similar to Ethyl 2-ethylacrylate, is produced by acid-catalysed esterification of acrylic acid, which in turn is produced by oxidation of propylene. It may also be prepared from acetylene, carbon monoxide, and ethanol by a Reppe reaction .Molecular Structure Analysis

The molecular formula of Ethyl 2-ethylacrylate is C7H12O2 . It is the ethyl ester of acrylic acid .Chemical Reactions Analysis

Ethyl acrylate is used in the production of polymers including resins, plastics, rubber, and denture material . It is a reactant for homologous alkyl acrylates (acrylic esters) by transesterification with higher alcohols through acidic or basic catalysis .Physical And Chemical Properties Analysis

Ethyl 2-ethylacrylate has a refractive index of 1.421, a boiling point of 139-145 °C, and a density of 0.902 g/mL at 25 °C . It is a colorless liquid .Wissenschaftliche Forschungsanwendungen

Tissue Repair and Surgery

- Ethyl 2-cyanoacrylate, a compound related to Ethyl 2-ethylacrylate, has been evaluated for its effectiveness as a tissue adhesive in cardiovascular and thoracic surgery. The study found no significant histopathological difference between tissues sutured conventionally and those applied with Ethyl 2-cyanoacrylate, indicating its potential as an alternative or adjunct in surgery (Kaplan et al., 2004).

Polymer Industry

- Ethyl 2-ethylacrylate is used in the polymer industry. A study on 2-Ethylhexyl acrylate, a similar compound, highlights its role in esterification processes for polymer production. Reactive extraction using deep eutectic solvents was found effective in intensifying the esterification process, which is crucial for polymer synthesis (Wang et al., 2020).

Membrane Solubilization

- Poly(2-ethylacrylic acid), closely related to Ethyl 2-ethylacrylate, has been used for membrane solubilization in lipid vesicles. This phenomenon is exploited in the design of lipid bilayer membranes that release contents in response to environmental changes, finding applications in drug delivery and biochemical assays (Thomas et al., 1994).

Polymer Synthesis and Characterization

- Ethyl 2-ethylacrylate is crucial in the synthesis of specific polymers. For instance, it was used in the preparation of amphiphilic copolymers, which have a wide range of applications due to their multi-stimuli-responsiveness (Shevtsov et al., 2022).

Polymer Morphology

- The morphology of polymers formed from compounds like Ethyl 2-ethylacrylate can be influenced by the type of initiators used in their synthesis. Anionic initiators, for instance, have been found to affect the morphology of Ethyl 2-cyanoacrylate polymers (Mankidy et al., 2008).

Responsive Membrane Systems

- The pH-dependent conformational transition of Poly(2-ethylacrylic acid) can be utilized in designing lipid bilayer membranes responsive to changes in environmental parameters. These systems have applications in areas like drug delivery and molecular recognition (Kim & Tirrell, 1999).

Polymers for Medical and Technical Applications

- The flexibility of Poly(ethyl-2-cyanoacrylate) based materials, related to Ethyl 2-ethylacrylate, can be enhanced by incorporating oligo(ethylene glycol)diglycidylether. This adjustment expands the potential applications of such polymers in medical and technical fields (Tripodo et al., 2011).

Polymer Degradation

- Studies on the oxidative degradation of poly(ethyl acrylate) provide insights into the degradation process of related acrylates. Understanding these mechanisms is crucial for assessing the longevity and environmental impact of these polymers (Conley & Valint, 1965).

Safety and Hazards

Wirkmechanismus

Target of Action

Ethyl 2-ethylacrylate is a chemical compound that primarily targets the respiratory system . It is known to cause irritation and potential harm when inhaled .

Mode of Action

It is known that the compound interacts with the respiratory system, causing irritation and potential harm . This interaction can lead to changes in the respiratory system, including inflammation and discomfort .

Biochemical Pathways

Given its impact on the respiratory system, it is likely that it affects pathways related to inflammation and respiratory function .

Pharmacokinetics

Given its volatile nature, it is likely that the compound is rapidly absorbed and distributed in the body, particularly in the respiratory system . The impact of these properties on the bioavailability of Ethyl 2-ethylacrylate is currently unknown.

Result of Action

The primary result of Ethyl 2-ethylacrylate’s action is irritation and potential harm to the respiratory system . This can lead to symptoms such as coughing, shortness of breath, and discomfort .

Action Environment

The action, efficacy, and stability of Ethyl 2-ethylacrylate can be influenced by various environmental factors. For instance, the compound’s volatility means that it can easily evaporate into the air, potentially increasing the risk of inhalation . Additionally, factors such as temperature and humidity may affect the compound’s stability and action .

Eigenschaften

IUPAC Name |

ethyl 2-methylidenebutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-4-6(3)7(8)9-5-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUGJKAQEYOUGKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10303099 | |

| Record name | Ethyl 2-ethylacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-ethylacrylate | |

CAS RN |

3070-65-3 | |

| Record name | Ethyl ethacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3070-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 156618 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003070653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3070-65-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156618 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-ethylacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-ethylacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B1584707.png)